2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, an indole moiety, and a methylphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminoacetophenone with iso(thio)cyanates, followed by cyclization and functional group modifications . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the indole moiety, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-phenylquinazolin-4(3H)-one
- 3-(2-phenyl-4-oxoquinazolin-3(4H)-yl)propanoic acid
- 2-(4-methylphenyl)quinazolin-4(3H)-one
Uniqueness
What sets 2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one apart is its unique combination of the quinazolinone core, indole moiety, and methylphenyl group. This unique structure contributes to its distinct chemical properties and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H19N3O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H19N3O2/c1-16-11-13-17(14-12-16)28-23(26-21-9-5-3-8-19(21)25(28)30)15-20-18-7-4-6-10-22(18)27(2)24(20)29/h3-15H,1-2H3/b20-15- |
InChI Key |
ZZEJMHOMSTVLMZ-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5N(C4=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5N(C4=O)C |
Origin of Product |
United States |
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